4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-N-[2-[[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-4-30-17-5-7-18(8-6-17)31(28,29)24-12-11-23-20-14-21(26-16(3)25-20)27-19-13-15(2)9-10-22-19/h5-10,13-14,24H,4,11-12H2,1-3H3,(H2,22,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWISNRWRGPKIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)NC3=NC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methylpyridinyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylpyridinyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Benzenesulfonamide Moiety: This can be done through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The following table highlights key structural differences between the target compound and its analogs:
Solubility and Physicochemical Properties
The solubility of sulfonamide derivatives is influenced by substituent polarity. For example:
Binding Affinity and Selectivity
Structural analogs exhibit varied binding profiles:
- Target Compound: The 4-methylpyridin-2-yl amino group may interact with hydrophobic pockets in enzyme active sites, similar to pyrimidine-based kinase inhibitors .
- Compound : The trifluoromethyl group could enhance affinity for electron-deficient binding pockets (e.g., in carbonic anhydrases) due to its strong electron-withdrawing nature .
- Compound: The diethylamino group may reduce selectivity due to steric hindrance, as seen in analogs targeting dihydrofolate reductase .
Pharmacological and Metabolic Stability
- Target Compound : Ethoxy groups are generally metabolized via oxidative pathways, which may limit half-life compared to trifluoromethyl-containing analogs .
- Compound : The trifluoromethyl group resists metabolic degradation, improving in vivo stability .
Research Findings and Implications
- Compound: In vitro assays show 10-fold higher IC₅₀ against carbonic anhydrase IX compared to non-fluorinated analogs .
- Compound : Reduced cytotoxicity in hepatic cell lines due to faster metabolic clearance .
Biological Activity
4-ethoxy-N-(2-((2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide, a complex sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications based on available research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₅N₅O₃S
- Molecular Weight : 442.5 g/mol
- CAS Number : 1428375-57-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that sulfonamide derivatives can affect cardiovascular functions by modulating perfusion pressure and coronary resistance through calcium channel inhibition .
Biological Activity Overview
Several studies have investigated the biological effects of this compound and related sulfonamides:
- Cardiovascular Effects :
-
Enzyme Inhibition :
- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it is hypothesized to interact with protein targets that modulate insulin signaling, potentially enhancing insulin sensitivity.
- Pharmacokinetics :
Case Study 1: Cardiovascular Impact
In a controlled experiment, researchers assessed the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance and perfusion pressure. Results indicated a time-dependent decrease in perfusion pressure compared to controls, suggesting a significant cardiovascular effect mediated through calcium channel interactions .
Case Study 2: Enzyme Interaction Studies
A separate investigation focused on the interaction of this compound with P450 enzymes involved in drug metabolism. Theoretical assessments suggested minimal interaction with CYP450 isoforms, indicating a potential for reduced drug-drug interactions when used clinically .
Research Findings
Research findings related to the biological activity of this compound are summarized in the following table:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
